Product packaging for Astra blue 6gll(Cat. No.:CAS No. 33481-16-2)

Astra blue 6gll

Cat. No.: B1516606
CAS No.: 33481-16-2
M. Wt: 1248.9 g/mol
InChI Key: ZRTFMPCIIPGTNL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phthalocyanine (B1677752) Dyes in Academic Inquiry

The journey of phthalocyanine dyes began with accidental discoveries. In 1907, an unidentified blue compound, later recognized as metal-free phthalocyanine, was first reported. wikipedia.orgscribd.com However, it was the serendipitous synthesis of copper phthalocyanine in 1927 by Swiss researchers and its independent discovery at Scottish Dyes in the same year that marked a significant turning point. wikipedia.org The remarkable stability of these compounds quickly garnered attention. wikipedia.org

Sir Patrick Linstead and his colleagues characterized the chemical and structural properties of iron phthalocyanine in 1934, coining the name "phthalocyanine." wikipedia.orgpcimag.com The early 20th century was a period of intense research in synthetic dyes, but no new major chromophore had been discovered for a quarter-century until the advent of phthalocyanines. sci-hub.se These dyes filled a crucial gap, offering brilliant and stable blue and green pigments that were superior to existing options like ultramarine and Prussian blue. pcimag.com

The initial applications were predominantly in the pigment and dye industries due to their exceptional lightfastness and resistance to chemicals. pcimag.comresearchgate.net However, the academic world soon began to explore their potential beyond coloration. The quest for water-soluble derivatives for textile dyeing led to the development of sulfonated phthalocyanines. sci-hub.sechimia.ch The evolution continued with the investigation of cationic phthalocyanine dyes starting in 1939, which paved the way for compounds like Astra Blue 6GLL. chimia.ch Over the decades, modifications to the peripheral rings of the phthalocyanine structure have allowed for the fine-tuning of their properties, expanding their applications into diverse fields such as photovoltaics, photodynamic therapy, and catalysis. wikipedia.org

Significance and Scope of this compound in Contemporary Chemical and Biological Sciences Research

This compound, also known as Basic Blue 140, is a copper phthalocyanine derivative with the chemical formula C47H52CuN14O6S3. dawnscientific.comworlddyevariety.com It is a water-soluble blue powder that has become a valuable tool in various research areas. dawnscientific.com Its primary significance lies in its high specificity for certain biological macromolecules.

Key Research Applications:

Histology and Cytology: this compound is widely used for staining specific components in tissue samples. It shows a high affinity for acidic mucopolysaccharides and glycosaminoglycans, making it particularly useful in the study of cartilage and connective tissues. dawnscientific.com

Botany: In plant histology, this compound is employed to differentiate and stain oligo- and polysaccharides, such as cellulose (B213188), in plant tissues. dawnscientific.com This aids in the detailed examination of plant cell walls and tissues.

Combination Staining: A notable application is its use in conjunction with other stains, most famously Safranin O. The Astra Blue-Safranin O staining technique provides a differential coloration, staining cellulose and other non-lignified tissues blue, while lignified structures are stained red by Safranin O. dawnscientific.complantintroduction.org This contrast enhances the visualization and differentiation of various plant tissues. plantintroduction.org

Biochemical Research: The dye is utilized to identify and quantify polysaccharides and glycosaminoglycans in biological fluids, providing crucial data for biochemical studies. dawnscientific.com

Mast Cell Analysis: Research has also indicated its use in the analysis of human mast cells from tissue or blood samples. dawnscientific.com

Chemical Properties and Mechanism:

This compound is a cationic dye, and its staining mechanism is based on electrostatic interactions. The positively charged dye molecules bind to negatively charged anionic groups present in acidic polysaccharides and other target molecules. whiterose.ac.ukresearchgate.net This pH-dependent interaction allows for its specific staining properties; it precipitates in alkaline solutions and redissolves in acidic conditions. whiterose.ac.ukresearchgate.net

Data on this compound:

PropertyValue
CAS Number 33481-16-2 chemicalbook.comechemi.com
Molecular Formula C47H52CuN14O6S3 dawnscientific.comechemi.com
Molecular Weight ~1248.92 g/mol chemicalbook.comechemi.com
Appearance Blue Powder dawnscientific.com
Solubility Water, Ethanol (B145695) dawnscientific.com
Wavelength of Maximum Absorption (λmax) 601 - 609 nm dawnscientific.com

Interactive Data Table: Research Applications of this compound

Research AreaApplicationTarget Molecules
Histology/CytologyStaining of connective tissueMucopolysaccharides, Glycosaminoglycans dawnscientific.com
BotanyStaining of plant tissuesCellulose, Oligo- and Polysaccharides dawnscientific.com
Combination Staining (with Safranin O)Differential staining of plant tissuesCellulose (blue), Lignin (B12514952) (red) dawnscientific.complantintroduction.org
Biochemical ResearchIdentification and quantificationPolysaccharides, Glycosaminoglycans dawnscientific.com
HematologyAnalysis of specific blood cellsHuman mast cells dawnscientific.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H64CuN14O12S3 B1516606 Astra blue 6gll CAS No. 33481-16-2

Properties

CAS No.

33481-16-2

Molecular Formula

C53H64CuN14O12S3

Molecular Weight

1248.9 g/mol

IUPAC Name

copper;acetic acid;5-N,14-N,23-N-tris[3-(dimethylamino)propyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31,33,35-nonadecaene-5,14,23-trisulfonamide

InChI

InChI=1S/C47H52N14O6S3.3C2H4O2.Cu/c1-59(2)26-12-23-48-68(62,63)34-20-9-17-31-37(34)46-54-42(31)52-40-29-15-7-8-16-30(29)41(51-40)53-45-38-32(18-10-21-35(38)69(64,65)49-24-13-27-60(3)4)43(55-45)57-47-39-33(44(56-46)58-47)19-11-22-36(39)70(66,67)50-25-14-28-61(5)6;3*1-2(3)4;/h7-11,15-22,48-50H,12-14,23-28H2,1-6H3;3*1H3,(H,3,4);/q-2;;;;+2

InChI Key

ZRTFMPCIIPGTNL-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CN(C)CCCNS(=O)(=O)C1=CC=CC2=C1C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)NCCCN(C)C)C9=C4C=CC=C9S(=O)(=O)NCCCN(C)C.[Cu+2]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.CN(C)CCCNS(=O)(=O)C1=CC=CC2=C1C3=NC4=NC(=NC5=C6C=CC=C(C6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)NCCCN(C)C)C9=C4C=CC=C9S(=O)(=O)NCCCN(C)C.[Cu+2]

Other CAS No.

33481-16-2

physical_description

WetSolid

Pictograms

Environmental Hazard

Origin of Product

United States

Nomenclature, Structural Elucidation, and Analogous Compounds

Definitive Chemical Identity and Systematic Nomenclature of Astra Blue 6GLL

This compound is a synthetic, blue cationic dye. uniba.it At its core is a copper phthalocyanine (B1677752) structure, which is a large, aromatic macrocyclic molecule. nist.govamericanelements.com The central copper atom is chelated by the phthalocyanine ring system. nist.gov The defining features of this compound are the specific side chains attached to this core, which impart its cationic nature and influence its properties. researchgate.nettandfonline.com

The structure of this compound carries three tertiary aliphatic amino substituents. researchgate.nettandfonline.com Specifically, it is a trisubstituted copper phthalocyanine, with the substituents being 3-(dimethylamino)propyl groups attached via sulfonamide linkages. nih.govechemi.com This structure gives the molecule its positive charge under acidic conditions, which is crucial for its interaction with anionic substrates.

Systematic nomenclature for complex molecules like this compound can be intricate. One systematic name provided is copper;acetic acid;5-N,14-N,23-N-tris[3-(dimethylamino)propyl]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.1³,¹⁰.1¹²,¹⁹.1²¹,²⁸.0⁴,⁹.0¹³,¹⁸.0²²,²⁷.0³¹,³⁶]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31,33,35-nonadecaene-5,14,23-trisulfonamide. nih.gov Other nomenclature includes [N,N',N''-Tris[3-(dimethylamino)propyl]-29H,31H-phthalocyanine-C,C,C-trisulfonamidato(2-)-κN29,κN30,κN31,κN32]copper. echemi.com The compound is registered under CAS number 33481-16-2. nih.govchemicalbook.comchemicalbook.com

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 33481-16-2 nih.govchemicalbook.comalfa-chemistry.com
Molecular Formula C47H52CuN14O6S3 echemi.comscbt.com
Molecular Weight 1068.75 g/mol scbt.com

| Synonyms | Basic Blue 140, Astra Blue Base 6 GLL scbt.com |

Structural Variants and Related Cationic Phthalocyanine Dyes

This compound is part of a larger family of cationic phthalocyanine dyes, many of which share the same copper phthalocyanine core but differ in their peripheral substituents. These structural variations lead to differences in properties such as solubility, charge density, and binding affinity.

Comparative Analysis with Alcian Blue Dyes (e.g., Alcian Blue 8G, Alcian Blue Pyridine Variant)

This compound is frequently compared with Alcian Blue dyes, another prominent class of cationic phthalocyanine stains. uniba.it While both are used in similar applications, their chemical structures have key differences.

Alcian Blue 8G (CI 74240) : The original Alcian Blue, its structure was established by J.E. Scott's group. tandfonline.comwhiterose.ac.uk It is characterized by having four tetramethylisothiouronium chloride side chains attached to the copper phthalocyanine core via methylene (B1212753) bridges. researchgate.nettandfonline.com These bulky, permanently charged side chains are a significant point of difference from the tertiary amino groups of this compound. tandfonline.com

Alcian Blue Pyridine Variant : This variant, also known as alcian blue-tetrakis(methylpyridinium) chloride, has four methylpyridinium groups as its side chains. researchgate.nettandfonline.comwhiterose.ac.uk Unlike the thiouronium groups of Alcian Blue 8G, the pyridinium (B92312) groups have different chemical properties, which can affect staining performance and stability. whiterose.ac.uk

In contrast, this compound possesses three 3-(dimethylamino)propyl sulfonamide side chains. researchgate.nettandfonline.com These are tertiary amine groups, which are protonated at low pH to become cationic, but can exist as a hydrophobic free base at high pH. tandfonline.comwhiterose.ac.uk This pH-dependent charge is a key distinction from the permanently charged quaternary ammonium (B1175870) groups of the Alcian Blue variants. tandfonline.com

Table 2: Structural Comparison of this compound and Related Dyes

Dye Name Core Structure Side Chains Number of Side Chains Charge Type
This compound Copper Phthalocyanine 3-(dimethylamino)propyl sulfonamide researchgate.nettandfonline.com 3 researchgate.nettandfonline.com Tertiary Amine (pH-dependent cation) tandfonline.comwhiterose.ac.uk
Alcian Blue 8G Copper Phthalocyanine Tetramethylisothiouronium chloride researchgate.nettandfonline.com 4 researchgate.net Quaternary Ammonium (permanent cation) tandfonline.com

| Alcian Blue Pyridine Variant | Copper Phthalocyanine | Methylpyridinium chloride researchgate.nettandfonline.comwhiterose.ac.uk | 4 sigmaaldrich.com | Quaternary Ammonium (permanent cation) tandfonline.com |

Derivatization Products and Analogues: The Case of Propyl Astra Blue

This compound can serve as a precursor for the synthesis of other dyes. A notable example is Propyl Astra Blue. researchgate.nettandfonline.com This derivative is thought to be formed by the propylation of two of the three tertiary amino groups on this compound, converting them into quaternary ammonium salts. researchgate.netwhiterose.ac.uk This modification would change the charge characteristics of the dye, making two of the side chains permanently cationic, similar to the Alcian Blue dyes, while one tertiary amine group remains. The synthesis of a quaternized propyl derivative of this compound has been described, involving the reaction of this compound free base with propyl iodide. epo.org

Theoretical Frameworks for Phthalocyanine Dye Structure-Function Relationships

The function of phthalocyanine dyes like this compound is intrinsically linked to their molecular structure. Several theoretical frameworks help to explain these relationships:

π-Electron System and Color : The vibrant blue color of copper phthalocyanines arises from the extensive delocalized 18-π electron system of the macrocyclic ring. researchgate.net This large conjugated system absorbs light in the red-orange part of the visible spectrum, resulting in the complementary blue color being observed. Modifications to the peripheral groups can subtly alter the electronic structure and thus the absorption spectrum and hue. indexcopernicus.com

Electrostatic Interactions : The primary function of cationic dyes like this compound in biological staining is to bind to anionic macromolecules such as sulfated glycosaminoglycans in tissues. uniba.it The cationic side chains of the dye form strong ionic bonds with the negatively charged sulfate (B86663) and carboxylate groups of these biopolymers. uniba.it The number, type, and spatial arrangement of these charged groups on the dye molecule dictate the strength and specificity of this binding.

Computational Modeling : Modern computational methods, such as Density Functional Theory (DFT), are used to model the electronic structures of phthalocyanine dyes. gsconlinepress.comacs.org These models can predict properties like HOMO/LUMO energy levels, which are crucial for understanding the dye's electronic behavior, including its light absorption characteristics and potential for electron transfer processes. gsconlinepress.com Such theoretical investigations allow for the rational design of new dyes with tailored properties by predicting how structural changes will affect function. researchgate.netosti.gov

Synthetic Methodologies and Chemical Modifications

Laboratory Synthesis Pathways for Astra Blue 6GLL and Precursors

The synthesis of this compound, like other phthalocyanines, is a multi-step process that begins with simpler organic precursors. The general synthesis of the core phthalocyanine (B1677752) structure typically starts with phthalic acid derivatives, such as phthalonitrile (B49051) or phthalic anhydride. qualitron.net For copper phthalocyanine, these precursors are heated in the presence of a copper salt and a nitrogen source like urea. qualitron.net

The specific synthesis of this compound involves the creation of a copper phthalocyanine complex which is then functionalized to impart its characteristic properties. Key steps in its laboratory synthesis include:

Formation of the Copper Phthalocyanine Core : Reacting copper salts with appropriate organic ligands containing nitrogen. smolecule.com

Sulfonation : The introduction of sulfonic acid or sulfonyl chloride groups onto the phthalocyanine ring. This step is crucial for creating precursors that can be further modified. qualitron.netsmolecule.com

Amination/Amidation : The sulfonated intermediate is reacted with a diamine, specifically N,N-dimethyl-1,3-propanediamine, to attach the side chains that carry the tertiary amino groups. These groups are responsible for the cationic nature of the dye at acidic or neutral pH.

Purification : The final product is isolated and purified from byproducts and unreacted starting materials using techniques such as crystallization and chromatography to ensure a high-purity compound. smolecule.com

This compound itself can also serve as a precursor for the synthesis of other water-soluble phthalocyanine dyes. dawnscientific.comchemicalworlds.com

Directed Chemical Modification and Derivatization Strategies

The chemical structure of this compound and related phthalocyanines can be strategically modified to fine-tune their properties, such as solubility, aggregation behavior, and spectral characteristics.

Quaternization is a key chemical modification strategy for cationic dyes like this compound. This reaction involves the alkylation of the tertiary amino groups on the side chains, converting them into permanently charged quaternary ammonium (B1175870) salts.

This modification has a significant impact on the dye's properties:

Enhanced Water Solubility : The introduction of permanent positive charges via quaternization significantly improves solubility in aqueous media, independent of pH. nih.gov For instance, this compound is soluble in acidic or neutral water but precipitates in alkaline solutions as its tertiary amino groups are deprotonated, leading to a hydrophobic free base form. whiterose.ac.uktandfonline.com A quaternized derivative would remain soluble even at high pH.

Creation of Amphiphilic Properties : Quaternization can be used to generate amphiphilic phthalocyanine derivatives, which possess both hydrophilic (the charged quaternary ammonium groups) and hydrophobic (the large phthalocyanine core) regions. nih.gov

Altered Spectral Properties : The quaternization process can alter the electronic structure of the molecule, leading to changes in its UV-Vis absorption spectrum. Studies on related compounds have shown that quaternization can cause the Q-band, the most intense absorption band in the visible region, to shift to longer wavelengths and potentially split into multiple bands. nih.gov

A practical example of this strategy is the propylation of this compound to create propyl astra blue. This reaction can lead to a mixture of mono-, di-, and tri-propylated products, with the di-propylated form being a likely major component in commercial preparations. whiterose.ac.uktandfonline.com The reaction conditions, such as the amount of propylating agent and reaction time, can influence the degree of propylation. tandfonline.com

Table 1: Effect of Quaternization on Phthalocyanine Analogue Properties
Quaternizing AgentResulting Functional GroupImpact on PropertiesReference
Methyl Chloroacetate (MCAA)N-CH₂COOHIncreased water solubility; amphiphilic character. nih.gov
Dimethyl Sulfate (B86663) (DMS)N-CH₃Increased water solubility; potential for molecular aggregation in aqueous media. nih.gov
Propylating AgentsN-PropylCreates permanently cationic propyl astra blue; increases hydrophilicity compared to the free base. whiterose.ac.uktandfonline.com

The properties of phthalocyanines are highly dependent on the position of substituents on the macrocycle's benzene (B151609) rings. Substituents can be placed at the outer "peripheral" positions (β-positions) or the inner "non-peripheral" positions (α-positions). researchgate.net This placement can be controlled by choosing appropriately substituted precursors for the cyclotetramerization reaction. nih.gov

The strategic placement of substituents has profound effects:

Spectroscopic Properties : The position of substituents significantly influences the electronic absorption spectra. Non-peripheral substitution generally causes a more significant redshift (a shift to longer wavelengths) of the Q-band compared to peripheral substitution. nih.govnih.gov This is valuable for applications like photodynamic therapy, where absorption at longer wavelengths allows for deeper tissue penetration. nih.gov

Solubility and Aggregation : The position of bulky substituents can affect intermolecular interactions. Non-peripherally substituted phthalocyanines may exhibit different solubility profiles compared to their peripheral counterparts due to steric hindrance that disrupts the close packing of molecules, thereby reducing aggregation. nih.gov

Electrochemical Behavior : The substitution pattern can also influence the redox properties of the phthalocyanine core. nih.gov

Electronic Properties : Peripheral substitution can be used as a tool to tune the electron-accepting properties of the phthalocyanine core, which is crucial for applications involving intramolecular charge transfer. rsc.org

Table 2: Comparison of Peripheral vs. Non-Peripheral Substitution in Phthalocyanine Analogues
PropertyPeripheral SubstitutionNon-Peripheral SubstitutionReference
Q-Band Absorption (λmax)Shorter wavelengthLonger wavelength (significant redshift) nih.gov
Color Properties (Dyeing)Lighter, less vivid colorsDarker, more vivid colors nih.gov
SolubilityCan be less soluble due to potential for aggregationCan be more soluble due to steric hindrance preventing aggregation nih.gov
Electrochemical PropertiesBinding energies of core nitrogen atoms are affected differentlyBinding energies of core nitrogen atoms are affected differently nih.gov

Purity Assessment and Standardization in Synthetic Processes

Ensuring the purity and consistency of this compound is critical for its reliable use in scientific applications. Commercial batches are often certified for laboratory use, indicating they meet specific quality standards. chemicalworlds.com

Several analytical methods are employed for purity assessment and standardization:

Dye Content : The purity is often specified as a "dye content" percentage. For Astra Blue, this is frequently cited as being 90%. chemicalworlds.com Another source specifies an assay of ≥ 80.0%. alfa-chemistry.com

UV-Visible Spectroscopy : This technique is fundamental for confirming the identity and concentration of the dye. The wavelength of maximum absorption (λmax) is a key parameter. For this compound, the λmax is specified to be in the range of 601–609 nm. chemicalworlds.comalfa-chemistry.com

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a powerful technique used to separate the main dye component from impurities and related substances, such as precursors or side-products from derivatization reactions. tandfonline.com

Certificate of Analysis (COA) : For commercial products, a COA is a standard document that provides lot-specific data on purity and physical properties, ensuring traceability and quality control. chemicalworlds.com

These standardization processes are essential for guaranteeing the reproducibility of experiments and applications that rely on this compound.

Advanced Analytical and Spectroscopic Characterization

Spectrophotometric Techniques for Characterization and Quantification

Spectrophotometry is a cornerstone in the analysis of colored compounds like Astra blue 6GLL, allowing for both qualitative and quantitative evaluation based on the interaction of the molecule with electromagnetic radiation.

UV/Vis spectroscopy is employed to determine the wavelength of maximum absorption (λmax) of this compound, which is a key identifier for the chromophore. Methodologies for analyzing the dye involve its dissolution in an appropriate solvent system to obtain a clear solution, which is then analyzed using a spectrophotometer.

One documented method involves preparing a solution by dissolving 35 mg of the dye in 100 ml of 3% (v/v) aqueous acetic acid. tandfonline.comwhiterose.ac.uk This stock solution is then further diluted by taking a 5 ml aliquot and diluting it to 50 ml with the same acidic solvent. tandfonline.comwhiterose.ac.uk The resulting solution is then scanned over a wavelength range of 200–800 nm using a quartz cuvette to generate the absorption spectrum. tandfonline.comwhiterose.ac.uk Research findings indicate that this compound has a wavelength of maximum absorption between 601 and 609 nm. dawnscientific.comalfa-chemistry.com

ParameterValueSource(s)
Wavelength of Maximum Absorption (λmax)601 - 609 nm dawnscientific.comalfa-chemistry.com
Solvent System3% (v/v) aqueous acetic acid tandfonline.comwhiterose.ac.uk
Spectral Range200 - 800 nm tandfonline.comwhiterose.ac.uk

Chromatographic Separation and Purity Profiling

Chromatographic techniques are vital for separating this compound from other components in a mixture and for assessing the purity of a dye lot. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been utilized in studies involving this dye. tandfonline.comresearchgate.netresearchgate.netresearchgate.net

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. In the context of phthalocyanine (B1677752) dyes, HPLC has been used to evaluate commercial samples of "alcian blue," which may contain this compound as a component. tandfonline.comwhiterose.ac.ukresearchgate.net The method development for such complex dye mixtures involves optimizing parameters like the column, mobile phase composition, and detector wavelength to achieve adequate separation. mdpi.comejgm.co.uklcms.cz

In analyses of related dyes, a Dionex 3000 UBPLS chromatograph was used, with the eluant monitored at two different wavelengths, 610 nm and 331 nm, to detect various components. whiterose.ac.uk While specific validated methods for the routine analysis of this compound are not extensively detailed in the provided context, the application of HPLC is established for the analysis of the broader family of cationic phthalocyanine dyes. tandfonline.comwhiterose.ac.ukresearchgate.netresearchgate.net

TLC is a rapid and effective method for the separation and qualitative analysis of dye mixtures. amherst.edumoph.go.thjuniata.edu It has been applied to investigate commercial alcian blue samples, where this compound was considered a possible constituent. tandfonline.comresearchgate.netresearchgate.net

A specific TLC methodology involved using silica (B1680970) gel 60 F254 plates as the stationary phase. tandfonline.com Samples were applied to the plate in an aqueous acetic acid solution. tandfonline.com The mobile phase, or developing solvent, consisted of a mixture of n-butanol, acetone, water, and 28% (w/w) aqueous ammonia (B1221849) in a 5:5:1:2 ratio. tandfonline.com A significant finding from this research is that this compound is precipitated by this alkaline solvent system and, as a result, was expected to be chromatographically immobile. tandfonline.com This characteristic behavior in a specific TLC system can be used as an identifying feature.

ParameterDescriptionSource(s)
Stationary PhaseSilica gel 60 F254 plates tandfonline.com
Mobile Phasen-butanol:acetone:water:28% (w/w) aqueous ammonia (5:5:1:2) tandfonline.com
ObservationThis compound is precipitated by the alkaline mobile phase and is chromatographically immobile. tandfonline.com

Thermal Analysis for Dye Lot Evaluation: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. spaceteam.atalwsci.comhalolabs.cominfinitiaresearch.com This provides information about thermal transitions like melting, crystallization, and glass transitions, which can be used to characterize materials and evaluate the consistency of different dye lots. alwsci.cominfinitiaresearch.com

DSC analysis has been performed on dye lots that were suspected to be this compound. tandfonline.com The methodology involved weighing 1–3 mg aliquots of the dye into standard aluminum pans, which were then hermetically sealed. tandfonline.com The samples were subjected to a controlled heating program from 30 °C to 300 °C at a heating rate of 10 °C per minute. tandfonline.com The analysis was conducted under an inert atmosphere, maintained by a dry nitrogen gas flow of 50 ml per minute. tandfonline.com

ParameterConditionSource(s)
Sample Size1–3 mg tandfonline.com
Temperature Range30–300 °C tandfonline.com
Heating Rate10 °C/min tandfonline.com
AtmosphereInert dry nitrogen tandfonline.com
Gas Flow Rate50 ml/min tandfonline.com

Physicochemical Characterization for Understanding Solution Behavior

The behavior of this compound in solution is dictated by its physicochemical properties, particularly its solubility and partitioning characteristics, which are heavily influenced by pH. tandfonline.comwhiterose.ac.ukresearchgate.net

This compound exhibits distinct pH-dependent solubility. It is soluble in acidic or neutral aqueous solutions, but it precipitates when the solution is made alkaline. tandfonline.comwhiterose.ac.ukresearchgate.net This is because the tertiary aliphatic amino substituents on the molecule are protonated at low or neutral pH, forming a hydrophilic salt. tandfonline.comresearchgate.net At high pH, these groups are deprotonated, yielding a hydrophobic free base that is insoluble in water. tandfonline.comresearchgate.net

The octanol (B41247):water partition coefficient (log Poct) is a measure of a compound's hydrophilicity or hydrophobicity. The estimated log Poct value for the salt form of this compound is -6.3, indicating it is very hydrophilic. tandfonline.com In contrast, the free base form has an estimated log Poct of 6.3, signifying it is hydrophobic. tandfonline.com In addition to its pH-dependent aqueous solubility, this compound is also reported to be soluble in ethanol (B145695). dawnscientific.com

PropertyConditionValue/ObservationSource(s)
Aqueous SolubilityAcidic or Neutral pHSoluble tandfonline.comwhiterose.ac.ukresearchgate.net
Aqueous SolubilityAlkaline pHPrecipitates (Insoluble) tandfonline.comwhiterose.ac.ukresearchgate.net
Other SolubilityEthanolSoluble dawnscientific.com
Log Poct (Salt form)Low pH-6.3 tandfonline.com
Log Poct (Free base form)High pH6.3 tandfonline.com

pH-Dependent Ionic Equilibria and Precipitate Formation

The solubility of this compound in aqueous solutions is markedly influenced by pH, a characteristic governed by the ionic equilibria of its substituent groups. tandfonline.com The structure of this compound contains three tertiary aliphatic amino substituents. tandfonline.comresearchgate.net These amino groups are subject to protonation and deprotonation depending on the acidity or alkalinity of the medium.

In acidic to neutral aqueous solutions, this compound is soluble. tandfonline.com Under these conditions, the amino groups are protonated, yielding hydrophilic cations. This charge confers a hydrophilic character to the molecule, allowing it to dissolve in water. tandfonline.comresearchgate.net

Conversely, in alkaline solutions, this compound forms a precipitate. tandfonline.comgoogleapis.com The addition of an alkali causes the deprotonation of the amino groups, which then exist as uncharged free bases. tandfonline.comresearchgate.net This loss of charge results in a significant increase in the molecule's hydrophobicity, leading to low solubility in water and subsequent precipitation. tandfonline.com If the alkaline solution containing the precipitate is then acidified, the precipitate will redissolve as the amino groups become protonated again, restoring the molecule's water-soluble, hydrophilic cationic form. tandfonline.comwhiterose.ac.uk This pH-sensitive behavior is a key characteristic of this compound. tandfonline.comresearchgate.net

Table 1: pH-Dependent Behavior of this compound in Aqueous Solution

pH Condition State of Amino Groups Molecular Character Solubility Observation
Acidic / NeutralProtonated (Cationic)HydrophilicSolubleClear blue solution
AlkalineUncharged (Free Base)HydrophobicInsolubleBlue precipitate forms

Octanol-Water Partition Coefficient (Log P_oct) Estimation for Hydrophilicity/Hydrophobicity Assessment

The hydrophilicity or hydrophobicity of a compound can be quantitatively assessed using the logarithm of its octanol-water partition coefficient (Log P_oct). This value represents the ratio of a compound's concentration in an octanol phase to its concentration in a water phase at equilibrium. wikipedia.org A negative Log P_oct value indicates a preference for the aqueous phase, signifying a hydrophilic substance, while a positive value points to a preference for the lipid-like octanol phase, characteristic of a hydrophobic substance. tandfonline.com

The pH-dependent solubility of this compound is directly reflected in its estimated Log P_oct values. tandfonline.com The two distinct forms of the dye—the soluble salt and the insoluble free base—exhibit dramatically different partition coefficients. tandfonline.com The water-soluble salt form, which predominates in acidic or neutral solutions, has a highly negative Log P_oct value. In contrast, the water-insoluble free base form, present under alkaline conditions, has a positive Log P_oct value. tandfonline.com

These estimations confirm that the protonated, salt form of this compound is hydrophilic, while the uncharged, free base form is hydrophobic. tandfonline.comresearchgate.net The Log P_oct therefore serves as a reliable indicator of the aqueous solubility of this compound's different ionic species. tandfonline.com

Table 2: Estimated Octanol-Water Partition Coefficients (Log P_oct) for this compound Species

This compound Species Predominant pH Estimated Log P_oct Character
SaltAcidic / Neutral-6.3Hydrophilic
Free BaseAlkaline6.3Hydrophobic

Data sourced from a 2022 study on cationic phthalocyanine dyes. tandfonline.com

Mechanisms of Interaction with Polyanionic Substrates

Principles of Cationic Dye-Polyanion Binding Dynamics

The fundamental principle behind the interaction of cationic dyes, such as Astra Blue 6GLL, with polyanionic substrates is primarily driven by electrostatic attraction. conicet.gov.arresearchgate.net Polyanions are macromolecules that carry multiple negative charges, often in the form of carboxylate, sulfate (B86663), and phosphate (B84403) groups. Cationic dyes possess a positive charge, leading to a strong ionic bonding with these negatively charged sites. conicet.gov.ar This process, often referred to as "basic dyeing," is an ion-exchange mechanism where the dye cations replace mobile counter-ions associated with the polyanions. ksu.edu.sa

Beyond simple electrostatic forces, other interactions contribute to the binding dynamics:

Van der Waals Forces: These short-range attractive forces become significant when the dye molecule and the substrate are in close proximity. The large, planar aromatic structure of the phthalocyanine (B1677752) ring in this compound provides a substantial surface area for these interactions. ksu.edu.sa

Hydrophobic Interactions: Although this compound is water-soluble, hydrophobic regions of the dye molecule can interact with nonpolar regions on the substrate, contributing to the stability of the complex, particularly in aqueous environments. researchgate.netresearchgate.net

Dye Aggregation: Cationic phthalocyanine dyes like this compound have a tendency to form aggregates or "stacks" in aqueous solutions. wikipedia.orgresearchgate.net The binding to a polyanion can be stabilized when the substrate's charge density is sufficient to neutralize the charge of these dye aggregates. ksu.edu.sa

Specificity of this compound for Glycosaminoglycans and Mucopolysaccharides

This compound exhibits a notable specificity for certain types of polyanions, particularly glycosaminoglycans (GAGs) and mucopolysaccharides. dawnscientific.comchemicalworlds.com GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units, and are key components of connective tissues and the extracellular matrix. gavinpublishers.comfrontiersin.org

The specificity of this compound arises from its interaction with the highly sulfated and carboxylated nature of many GAGs like heparin, chondroitin (B13769445) sulfate, and dermatan sulfate. gavinpublishers.comnih.govkarger.com The dye's cationic side chains form strong ionic bonds with these anionic groups. karger.com

In histochemical applications, this compound is often used in conjunction with other stains, such as Safranin O, to differentiate between various types of mucopolysaccharides. nih.gov For instance, in mast cells, Astra Blue (similar to Alcian Blue) tends to stain immature or mucosal mast cells, which contain GAGs that are less sulfated, such as heparin precursors and chondroitin sulfate E. nih.gov In contrast, safranin stains the highly sulfated heparin found in mature connective tissue mast cells. nih.govkarger.com This differential staining highlights the dye's sensitivity to the type and density of anionic groups on the polysaccharide chain. nih.gov

The large size of the this compound molecule also plays a role in its specificity. Its bulkiness can hinder its diffusion into densely packed structures like chromatin, preventing the staining of nucleic acids, which are also polyanionic. wikipedia.orgresearchgate.net This steric hindrance contributes to its selective staining of more permeable GAG-rich matrices like cartilage and mucus. dawnscientific.comksu.edu.sa

Role of Chromophore Structure and Side Chain Modifications in Binding Affinity

The binding characteristics of this compound are intrinsically linked to its molecular structure. As a copper phthalocyanine derivative, it features a large, planar, and aromatic chromophore with a central copper atom. dawnscientific.comscbt.com

Chromophore: The extensive π-electron system of the phthalocyanine core contributes significantly to binding through van der Waals attractions. ksu.edu.sa This large, rigid structure is a common feature of dyes that bind strongly to polymeric substrates.

Cationic Side Chains: The key to its function as a cationic dye lies in its side chains. This compound possesses basic side chains which become positively charged in acidic solutions. researchgate.net These charged groups are responsible for the primary electrostatic interaction with anionic substrates. nih.gov The nature and positioning of these side chains are critical. Modifications, such as quaternization, can enhance the dye's properties by creating a permanent positive charge, making it less susceptible to pH changes and improving its stability in solution. nih.govresearchgate.net In fact, quaternized this compound has been proposed as a superior replacement for Alcian Blue due to its stability and consistent performance over a wider pH range. nih.gov

The bulky nature of these side chains also contributes to the steric hindrance that prevents the dye from binding to compact polyanions like DNA, thereby enhancing its selectivity for more accessible substrates like GAGs. nih.gov

Influence of Environmental Factors on Binding Mechanisms (e.g., pH, Ionic Strength)

The interaction between this compound and polyanionic substrates is highly dependent on the chemical environment of the staining solution.

pH: The pH of the solution is a critical factor that affects both the dye and the substrate. nih.govnih.gov this compound is a basic dye, meaning its side chains are protonated and carry a positive charge in acidic solutions. morphisto.de As the pH increases towards alkaline, these groups may become deprotonated, losing their positive charge and thereby weakening the electrostatic attraction to the polyanion. conicet.gov.ar Concurrently, the ionization of the substrate's anionic groups (e.g., carboxyl groups in pectin (B1162225) and some GAGs) is also pH-dependent. Acidic conditions (low pH) are generally required to ensure both the dye is cationic and the substrate is sufficiently anionic for strong binding to occur. ksu.edu.sa For example, mast cells in certain tissues stain strongly with similar phthalocyanine dyes at a pH of 2.5. karger.com

Ionic Strength: The concentration of salts in the staining solution significantly modulates the binding. conicet.gov.arnih.gov The cations from the dissolved salt (e.g., Na⁺, Mg²⁺) compete with the cationic dye molecules for the anionic binding sites on the substrate. conicet.gov.arnih.gov At high ionic strengths, this competition can inhibit or even reverse the binding of the dye. conicet.gov.ar This principle is the basis for the "critical electrolyte concentration" (CEC) technique, where varying the salt concentration (e.g., MgCl₂) at a constant pH allows for the selective staining and differentiation of various GAGs based on their charge density. researchgate.netnih.gov Polyanions with higher charge densities (like sulfated GAGs) will retain the dye at higher salt concentrations than those with lower charge densities (like those rich in carboxyl groups).

The interplay of these factors is summarized in the table below.

Environmental FactorEffect on this compoundEffect on Polyanionic SubstrateOverall Impact on Binding
Low pH (Acidic) Promotes protonation of side chains, increasing positive charge.Suppresses ionization of weak acid groups (e.g., carboxyls) but sulfate groups remain ionized.Optimal for binding to sulfated polyanions; binding to carboxylated polyanions may be reduced.
High pH (Alkaline) Deprotonation of side chains, reducing or eliminating positive charge.Promotes full ionization of carboxyl and other acidic groups.Binding is significantly weakened or prevented due to loss of dye's cationic charge. conicet.gov.arnih.gov
Low Ionic Strength Minimal competition for binding sites.Anionic sites are readily available for dye interaction.Promotes strong electrostatic binding. conicet.gov.ar
High Ionic Strength Increased competition from salt cations.Anionic sites are shielded or occupied by salt cations.Inhibits or reverses dye binding. conicet.gov.arnih.gov

Research Applications in Chemical and Material Sciences

Applications in Advanced Microscopy and Histochemistry Research

In the realm of advanced microscopy and histochemistry, Astra Blue 6GLL is a valuable reagent for elucidating the intricate structures of complex biological tissues. Its primary application lies in differential staining, a technique that uses multiple stains to distinguish different components within a single sample.

Differential Staining Techniques for Complex Biological Samples (e.g., Cartilage, Connective Tissues)

This compound is particularly effective in staining acidic polysaccharides, such as glycosaminoglycans, which are abundant in cartilage and other connective tissues. dawnscientific.comwikipedia.orgdiva-portal.org This specificity allows researchers to highlight these structures in a vibrant blue, providing a stark contrast to other tissue components. For instance, in studies of articular cartilage, Astra Blue can be used to visualize the distribution of proteoglycans, offering insights into the health and integrity of the tissue. diva-portal.org

The dye is often used in conjunction with other stains to achieve a more comprehensive picture of tissue composition. A common combination is with Safranin O, which stains lignified and suberized cell walls red. researcher.lifeswst.org This dual-staining approach allows for the simultaneous visualization of both cartilaginous and osseous tissues, proving invaluable in developmental biology and orthopedic research. Another application is in the study of mast cells, where Astra Blue can be used to stain their granules, aiding in their identification and the study of their role in various physiological and pathological processes. conicet.gov.arnih.govscytek.com

TechniqueTarget ComponentThis compound ResultCounterstainCounterstain ResultApplication
Differential StainingAcidic Polysaccharides (Glycosaminoglycans)BlueSafranin ORed/Pink (Lignin, Suberin)Cartilage and Connective Tissue Research
Mast Cell StainingMast Cell GranulesBright BlueVital New RedRed (Eosinophils)Immunology and Allergy Research

Methodological Refinements for Staining Polysaccharides and Glycosaminoglycans

The effectiveness of Astra Blue staining is highly dependent on the specific protocol employed. Researchers have developed various methodological refinements to optimize the staining of polysaccharides and glycosaminoglycans. These refinements often involve adjusting the pH of the staining solution and the use of different solvents.

For instance, using Astra Blue in a 2% tartaric acid solution enhances its selectivity for acidic cellular components, leading to improved contrast and color depth. morphisto.de The pH of the staining solution can be manipulated to selectively stain different types of acidic polysaccharides. At a pH of 1.0, Astra Blue primarily stains sulfated polysaccharides, while at a pH of 2.5, it also stains carboxylated polysaccharides like hyaluronic acid. wikipedia.org

The solvent used to dissolve Astra Blue can also influence its staining properties. While traditionally used in aqueous solutions, dissolving Astra Blue in ethanol (B145695) has been shown to be effective for identifying lignified tissues. researcher.liferesearchgate.net This modification simplifies the staining procedure when used in combination with other alcohol-based stains like Safranin O. researchgate.net

Contributions to Botanical Anatomy and Plant Histochemistry Studies

This compound has proven to be an indispensable tool in the study of plant anatomy and histochemistry. Its ability to differentiate between various plant tissues and cell wall components provides valuable insights into plant structure and development.

Identification and Localization of Plant Fibers (e.g., Libriform Fibers)

One of the key applications of Astra Blue in botany is the identification and localization of different types of plant fibers. When used in combination with Safranin O, Astra Blue can effectively distinguish between lignified and unlignified fibers. swst.orgresearchgate.netnih.govswst.org Lignified tissues, such as xylem, stain red with Safranin O, while cellulosic tissues, like phloem and parenchyma, stain blue with Astra Blue. researcher.liferesearchgate.netredalyc.org

This differential staining is particularly useful for identifying libriform fibers, which are a type of sclerenchyma fiber found in the wood of many angiosperms. swst.orgresearchgate.netswst.orgbrill.com By staining sections of wood with an alcoholic solution of Safranin O and Astra Blue, researchers can clearly visualize the distribution and arrangement of these fibers. researchgate.netbrill.com

Lignin (B12514952) Content and Distribution Analysis in Plant Tissues

The combination of Astra Blue and other stains can also be used to analyze the lignin content and distribution in plant tissues. For example, in a double staining procedure with basic fuchsin, Astra Blue stains the polysaccharides of the cell wall, while basic fuchsin shows an affinity for lignified, suberized, or cutinized walls. researchgate.net This allows for a clear visualization of the lignified regions within the plant tissue.

Furthermore, variations in the intensity of Safranin O staining in a combined staining protocol can provide a qualitative assessment of the degree of lignification. swst.org More intensely red-stained areas indicate a higher lignin content. swst.org This technique has been used to study the differences in lignin distribution between normal wood and tension wood in trees. swst.orgnih.govswst.org

Combined Staining Protocols (e.g., Astra Blue-Safranin O Technique)

The Astra Blue-Safranin O staining technique is one of the most widely used combined staining protocols in plant histochemistry. researcher.lifeswst.orgresearchgate.netplantintroduction.org This method provides excellent contrast between lignified and non-lignified tissues, making it ideal for a wide range of botanical studies. researcher.liferesearchgate.netplantintroduction.org

The standard protocol involves staining with Safranin O first, followed by a counterstain with Astra Blue. researcher.life However, modifications to this protocol, such as using ethanol as a solvent for both stains, have been developed to simplify the procedure and improve results. researchgate.net This technique has been successfully applied to a variety of plant materials, including leaves, stems, and roots, to study their anatomical features. scielo.brmdpi.comredalyc.orgd-nb.info

Staining ProtocolThis compound TargetThis compound ResultCounterstainCounterstain TargetCounterstain ResultApplication
Astra Blue-Safranin OCellulose (B213188), Pectin (B1162225)BlueSafranin OLignin, Suberin, CutinRed/PinkGeneral Plant Anatomy, Lignification Studies
Astra Blue-Basic FuchsinCell Wall PolysaccharidesBlueBasic FuchsinLignified, Suberized, Cutinized WallsRed/MagentaIdentification of Lignified Tissues

Utility in Biochemical Assays and Analytical Methods

This compound's distinct staining properties make it a significant component in various biochemical and analytical techniques. dawnscientific.com Its ability to selectively bind to specific biomolecules is central to its utility.

Spectrophotometric Quantification of Polysaccharides in Biological Fluids

This compound is utilized in biochemical research for the identification and measurement of anionic macromolecules, such as polysaccharides and glycosaminoglycans, in biological fluids. dawnscientific.com The fundamental principle of spectrophotometric quantification involves the interaction of the dye with the target polysaccharide, leading to a measurable change in the solution's absorbance spectrum. This method provides crucial data for biochemical studies. dawnscientific.com

The general methodology for spectrophotometric polysaccharide quantification often involves reacting the sample with a specific reagent—in this case, this compound—and measuring the resulting color change at a characteristic wavelength with a spectrophotometer. scielo.brjapsonline.com The intensity of the color is proportional to the concentration of the polysaccharide, which can be determined by comparison to a standard curve generated with known concentrations of a reference sugar, such as glucose or D-maltose. scielo.brjapsonline.com The high specificity of this compound for mucopolysaccharides makes it particularly valuable for these assays. dawnscientific.com

Gel Electrophoresis Staining Applications (e.g., Polyacrylamide Gel)

While this compound is a well-established stain in histology for highlighting polysaccharides and mucosubstances in tissue samples, its use in polyacrylamide gel electrophoresis (PAGE) is less commonly documented than stains like Coomassie Brilliant Blue or methylene (B1212753) blue. dawnscientific.comumich.edualfa-chemistry.com PAGE is a foundational technique used to separate proteins and nucleic acids. umich.edualfa-chemistry.com After separation, a staining step is required to visualize the molecules as distinct bands within the gel matrix. mdpi.com Given this compound's affinity for polysaccharides, it holds potential for staining glycoproteins or other polysaccharide-containing molecules separated by PAGE, although specific, widely adopted protocols for this application are not prevalent in the reviewed literature.

Emerging Applications in Nanoscience and Advanced Materials

The unique properties of this compound are being harnessed in the development of sophisticated nanomaterials for advanced analytical and diagnostic purposes.

Integration into Raman-Encoded Nanoparticles (e.g., ZIF-8) for SERS Nanotags

A significant emerging application for this compound is its use as a Raman reporter molecule in the fabrication of Surface-Enhanced Raman Scattering (SERS) nanotags. up.pt Researchers have successfully encapsulated this compound within a metal-organic framework (MOF) known as Zeolitic Imidazolate Framework-8 (ZIF-8). up.pt

In one study, novel SERS tags were constructed consisting of a gold-silver (Au@Ag) core-shell nanorod, which provides the plasmonic surface necessary for Raman signal enhancement. This nanorod was then individually encapsulated within a ZIF-8 matrix that was encoded with this compound. up.pt The ZIF-8 framework serves to trap the Raman-active this compound molecules close to the plasmonic core, maximizing the SERS effect, while also providing a versatile surface for further functionalization. up.pt The distinct SERS spectrum of the entrapped this compound serves as a unique optical signature for the nanotag, enabling its detection. up.pt

Table 2: Components of this compound-Encoded SERS Nanotag

Component Material/Molecule Function Source
Plasmonic Core Au@Ag Nanorod Enhances the Raman signal up.pt
Encapsulating Matrix Zeolitic Imidazolate Framework-8 (ZIF-8) Traps the Raman reporter; provides a functional surface up.ptrsc.org

| Raman Reporter | this compound | Provides a unique and detectable SERS spectral signature | up.pt |

Functionalization of Surfaces for Analytical Probes

The integration of this compound into ZIF-8-based nanoparticles provides a powerful platform for the functionalization of surfaces to create targeted analytical probes. up.pt The ZIF-8 shell not only stabilizes the nanotag and protects the Raman reporter but also presents a surface that can be readily modified for specific analytical tasks. up.ptnih.gov

For instance, the ZIF-8 surface, with its exposed zinc ions, facilitates the modular assembly of proteins, such as the specific binding of polyhistidine-tagged proteins. up.pt This capability was demonstrated by functionalizing the surface of Au@Ag@ZIF-8 nanotags with antibodies, mediated by a polyhistidine-tagged protein G adaptor. This approach transforms the SERS nanotag into a highly specific analytical probe capable of targeting and detecting cell surface receptors like EGFR and CD44 in vitro. This modular assembly method for functionalizing ZIF-8 SERS nanotags is suggested to be a universal strategy that could be applied to a wide array of MOF structures and other transition metal surfaces for developing advanced biodetection and imaging tools. up.pt

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Transformation Processes

Specific studies detailing the biodegradation pathways and microbial transformation of Astra Blue 6GLL are not found in peer-reviewed literature. Material Safety Data Sheets for the compound consistently report that data on its persistence and degradability are unavailable.

Generally, copper phthalocyanine (B1677752) dyes are considered to have very low biodegradability and are resistant to microbial degradation under both aerobic and anaerobic conditions due to their complex and stable aromatic structure. However, some research on other copper phthalocyanine dyes has shown that certain specialized microorganisms, such as white-rot fungi, can achieve partial degradation. This process often involves enzymatic action that breaks down the chromophore, leading to decolorization. For instance, studies on the reactive dye Reactive Blue 7 demonstrated partial decolorization and transformation under methanogenic (anaerobic) conditions. Without specific research, it remains unconfirmed whether this compound is susceptible to similar microbial transformation processes.

Photodegradation Mechanisms and Stability Under Illumination

There is no specific research available on the photodegradation mechanisms of this compound. However, the copper phthalocyanine core of the molecule is known to be highly stable and possesses a good fastness to light.

In the broader context of copper phthalocyanine (CuPc) compounds, they are known to have significant interactions with light. They can act as photocatalysts, and their excited states can initiate degradation in other molecules. Conversely, they can also be subject to photodegradation. The process can be influenced by the medium, with studies showing that CuPc dyes exhibit photocatalytic activity when applied to cotton fibers under visible light. Advanced oxidation processes, such as photocatalysis using semiconductors like titanium dioxide or electro-Fenton processes, have been shown to degrade copper phthalocyanine dyes that are otherwise resistant to degradation. The specific substituents on the phthalocyanine ring can also influence the dye's stability against degradation from factors like atmospheric ozone.

Chemical Degradation in Aquatic and Terrestrial Environments

Direct studies on the chemical degradation of this compound in aquatic and terrestrial environments are not available. The high chemical stability of copper phthalocyanine dyes suggests that they are persistent in the environment. They are generally stable in neutral, acidic, or alkaline solutions.

Research on similar dyes indicates that conventional chemical oxidation processes are often not effective for their degradation. However, advanced electrochemical methods have been shown to decolorize and degrade aqueous solutions of copper phthalocyanine reactive dyes. The degradation, when it occurs, can lead to the cleavage of the phthalocyanine ring and the release of copper ions, which would then have its own environmental fate.

Adsorption and Leaching Characteristics in Environmental Compartments

No specific experimental data exists for the adsorption and leaching characteristics of this compound in soil and other environmental compartments. However, some inferences can be made from its chemical properties and studies on related compounds. This compound's solubility is known to be pH-dependent; it is soluble in acidic or neutral aqueous solutions but precipitates in alkaline conditions. This suggests its mobility in aquatic systems could vary with pH.

The basic copper phthalocyanine structure has a very low solubility in water. This property, common to this class of pigments, suggests a strong tendency to adsorb to sediment, soil particles, and organic matter rather than leaching into groundwater. Studies on other reactive phthalocyanine dyes confirm that adsorption is a viable method for their removal from wastewater. The high molecular weight and low solubility contribute to a low potential for mobility in the environment.

Assessment of Persistence in Various Ecosystems

A formal assessment of the persistence of this compound in various ecosystems has not been published. The available safety data sheets for the compound and its synonyms consistently state that there is no data available on its persistence and degradability.

Based on the known characteristics of the copper phthalocyanine chemical class, it is anticipated that the compound would be highly persistent. The stability that makes these dyes desirable for industrial applications also contributes to their long life in the environment. Phthalocyanine dyes are generally non-biodegradable and can persist for extended periods, leading to potential accumulation. The SIDS (Screening Information Data Set) for the parent compound, copper phthalocyanine, classifies it as "not readily biodegradable". This high level of persistence is a key factor in considering the long-term environmental impact of this class of dyes.

Available Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC47H52CuN14O6S3
Molecular Weight1068.75 g/mol
CAS Number33481-16-2
Physical DescriptionWater or Solvent Wet Solid

Future Research Directions and Methodological Innovations

Development of Novel Astra Blue 6GLL Derivatives with Enhanced Specificity

A significant frontier in the application of this compound lies in the rational design and synthesis of new derivatives with tailored properties. The goal is to move beyond the general staining capabilities of the parent molecule to create analogues with heightened specificity for particular biological targets or with novel functionalities.

One approach involves the chemical modification of the peripheral amino groups of the this compound molecule. For instance, propylation of this compound has been explored to create derivatives like propyl astra blue. whiterose.ac.uktandfonline.com Such modifications can alter the dye's hydrophobicity, charge distribution, and steric profile, which in turn influences its binding affinity and selectivity for different substrates. whiterose.ac.uktandfonline.com Future research could systematically explore a range of alkylations and other chemical modifications to generate a library of derivatives. These could then be screened for enhanced staining of specific glycosaminoglycans (GAGs), proteins, or even nucleic acids, potentially leading to more precise diagnostic tools.

Furthermore, the synthesis of functionalized phthalocyanine (B1677752) molecules offers a pathway to derivatives with entirely new capabilities. google.com By incorporating reactive functional groups, this compound could be transformed from a simple stain into a reactive probe capable of covalently labeling its target molecules. google.com This would enable more permanent labeling for advanced imaging techniques. Additionally, attaching specific ligands, such as cancer-targeting molecules, could facilitate targeted delivery and binding to specific cell types, opening avenues for diagnostic applications in oncology. google.com The introduction of fluorine-containing substituents is another promising strategy, as it can suppress the tendency of phthalocyanine dyes to aggregate, thereby improving their performance and solubility in various systems. beilstein-journals.orgscience.gov

Table 1: Potential Modifications of this compound and Their Research Goals

Modification StrategyPotential Functional GroupDesired Outcome/Research Goal
Alkylation Propyl, Butyl, etc.Altered hydrophobicity and charge for enhanced substrate specificity.
Quaternization N/AIncreased positive charge to fine-tune binding with polyanions.
Fluorination Trifluoroethoxy groupsReduced aggregation, improved solubility, and altered electronic properties. beilstein-journals.orgscience.gov
Ligand Conjugation Cancer-targeting moietiesTargeted delivery and specific binding to cancer cells for diagnostics. google.com
Reactive Group Intro. Carboxylic acids, aminesCovalent labeling of biological targets for permanent staining. google.com

Advanced Spectroscopic Probes for In Situ Molecular Interactions

Understanding how this compound interacts with its substrates at a molecular level is crucial for optimizing its existing applications and developing new ones. Advanced spectroscopic techniques are at the forefront of this endeavor, offering unprecedented insights into these in-situ interactions.

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool. A recent study demonstrated the use of this compound as a Raman reporter in SERS tags composed of gold-silver (Au@Ag) core-shell nanorods encapsulated in a zeolitic imidazolate framework-8 (ZIF-8) matrix. up.pt These nanotags allowed for the sensitive detection of cell surface receptors, illustrating the potential of this compound in advanced biodetection and imaging applications. up.pt Future research could expand on this by using SERS to probe the specific vibrational modes of this compound as it binds to different polysaccharides, revealing details about the orientation and conformation of the dye-substrate complex.

Fluorescence-based techniques also hold significant promise. While this compound itself is not strongly fluorescent, novel derivatives could be synthesized to incorporate fluorophore moieties. google.com These fluorescent analogues would enable the use of techniques like Fluorescence Resonance Energy Transfer (FRET) to study binding kinetics and distances between the dye and its target in real-time and in living cells. The development of silicon phthalocyanine dyes, which can be tailored to fluoresce at specific wavelengths, provides a template for creating such advanced probes. google.com

Computational Chemistry Approaches for Predicting Dye-Substrate Affinity

Computational chemistry and molecular modeling are becoming indispensable tools for predicting and understanding the interactions between small molecules and biological macromolecules. These approaches offer a way to rationalize experimental findings and to guide the design of new dye derivatives with improved properties.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound and its derivatives with various biopolymers, such as the glycosaminoglycans found in cartilage and mucus. acs.orgresearchgate.netmdpi.com By creating 3D models of the dye and its target, researchers can simulate their interaction and calculate binding energies, providing insights into the forces driving the association. mdpi.comnih.govbartin.edu.tr For example, docking simulations could help explain why this compound preferentially stains certain types of acidic mucins over others. researchgate.net

Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to study the electronic structure of this compound. researchgate.net These calculations can provide information on the distribution of charge within the molecule, the energies of its molecular orbitals (HOMO and LUMO), and its polarizability. acs.orgresearchgate.net This information is critical for understanding the dye's spectroscopic properties and its reactivity, and can be correlated with experimental observations. researchgate.net For instance, calculating the log P (octanol-water partition coefficient) can help predict the solubility of different derivatives, a key factor in their biological application. whiterose.ac.uktandfonline.com

Table 2: Computational Methods in this compound Research

Computational MethodApplicationInformation Gained
Molecular Docking Predicting dye-substrate bindingBinding affinity, preferred binding sites, interaction forces. acs.orgmdpi.comnih.govbartin.edu.tr
Density Functional Theory (DFT) Analyzing electronic structureCharge distribution, molecular orbital energies, reactivity indices. researchgate.net
Molecular Dynamics (MD) Simulating dynamic behaviorConformational changes upon binding, stability of the dye-substrate complex.
Quantitative Structure-Activity Relationship (QSAR) Correlating structure with propertiesPredictive models for staining intensity, specificity, and solubility.

Standardization and Certification Challenges in Research-Grade Dye Production

A persistent challenge in the field of biological staining is the variability between different batches of commercial dyes. researchgate.net Commercial dyes are often produced primarily for industrial applications like textiles and inks, where absolute chemical purity is less critical than reproducible color. sci-hub.se This leads to significant issues for researchers who rely on these dyes for precise and repeatable scientific experiments.

The purity and composition of this compound can vary considerably between suppliers and even between different lots from the same supplier. These inconsistencies can arise from impurities in starting materials, side reactions during synthesis, and incomplete purification. Such variations can lead to failed staining procedures and an inability to properly identify microscopic structures.

Organizations like the Biological Stain Commission (BSC) play a crucial role in addressing this problem by testing and certifying dyes for biological applications. researchgate.net The BSC establishes standards and testing protocols to ensure that certified dyes meet specific criteria for performance and consistency. justia.com For dyes like Alcian Blue, a close relative of this compound, the BSC has developed specific certification requirements, including tests for solubility, staining performance in tissue sections, and resistance to extraction under certain conditions. justia.com

Future efforts in this area should focus on:

Developing more stringent and comprehensive analytical standards for research-grade dyes, including this compound. This could involve a combination of techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and spectroscopy to accurately characterize the dye content and identify impurities. researchgate.net

Promoting greater transparency from manufacturers regarding the purity and composition of their dye products.

Encouraging the synthesis of high-purity dye standards to be used as reference materials for quality control.

Exploration of New Non-Staining Applications in Chemical Systems

The unique chemical and physical properties of the phthalocyanine macrocycle open up a range of potential applications for this compound beyond its traditional role as a biological stain. researchgate.netjchemrev.com The core structure is known for its exceptional thermal and chemical stability, and its electronic properties can be tuned by modifying the central metal atom and peripheral substituents. researchgate.nete3s-conferences.org

Future research is likely to explore the use of this compound and its derivatives in several high-technology fields:

Chemical Sensors: The interaction of the phthalocyanine ring with various analytes can lead to changes in its optical or electronic properties. This could be harnessed to develop sensors for detecting specific gases, metal ions, or organic molecules. researchgate.net

Photodynamic Therapy (PDT): Phthalocyanines are excellent photosensitizers, meaning they can generate reactive oxygen species (ROS) when exposed to light. google.combeilstein-journals.org This property is the basis of PDT, a treatment for cancer and other diseases. Functionalized this compound derivatives could be designed as targeted photosensitizers that accumulate in diseased tissue and are activated by light to induce cell death. google.com

Organic Electronics: The semiconductor properties of phthalocyanines make them attractive for use in organic electronic devices. beilstein-journals.orgjchemrev.com Derivatives of this compound could potentially be used in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. beilstein-journals.orgjchemrev.com

Catalysis: Metallophthalocyanines, including copper phthalocyanines, can act as catalysts for various chemical reactions. The catalytic activity can be tuned by altering the central metal ion and the peripheral groups. e3s-conferences.org

The exploration of these non-staining applications represents a paradigm shift in the perception of this compound, moving it from a classical histological tool to a versatile platform for the development of advanced functional materials. worldscientific.com

Q & A

Q. How should ethical considerations be addressed in this compound research involving hazardous materials?

  • Conduct risk assessments for chemical handling and disposal, adhering to institutional safety protocols. Maintain transparent lab notebooks for regulatory audits .
  • Ensure data authenticity by implementing electronic lab notebooks (ELNs) with timestamped entries and supervisor reviews .

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